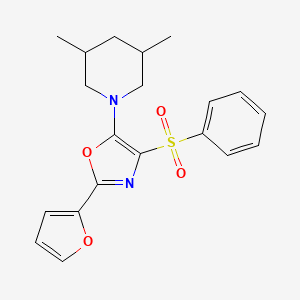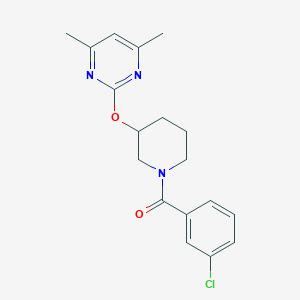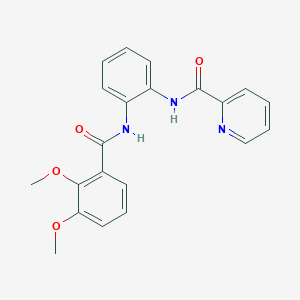
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate, also known as Boc-6-methylmorpholine-2-carboxylic acid, is a chemical compound that has gained significant attention in the field of organic chemistry due to its diverse applications. It is a tertiary amine with a bulky Boc protecting group that makes it an ideal reagent for various chemical reactions.
Mechanism of Action
The mechanism of action of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid is attributed to the bulky Boc protecting group. The Boc group provides steric hindrance, which makes the nitrogen atom less nucleophilic. This property makes Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid an ideal reagent for various chemical reactions, such as amidation and esterification.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid. However, it has been reported to have low toxicity levels, making it a safe reagent for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound that can be stored for an extended period without decomposition. It is also a relatively inexpensive reagent, making it accessible to researchers. However, its bulky Boc protecting group can limit its use in some reactions, such as those that require highly nucleophilic nitrogen atoms.
Future Directions
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid has several potential future directions. One of the possible areas of research is the development of new synthetic methods that can overcome the limitations of the Boc protecting group. Another possible area of research is the application of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid in the synthesis of new pharmaceuticals and natural products. Additionally, the use of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid in the development of new materials, such as polymers, is an exciting area of research that could lead to the development of new materials with unique properties.
Conclusion
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid is a versatile reagent that has found widespread application in the field of organic chemistry. Its bulky Boc protecting group provides steric hindrance that makes it an ideal reagent for various chemical reactions. Its low toxicity levels and stability make it a safe and accessible reagent for laboratory experiments. Further research on Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid could lead to the development of new synthetic methods, pharmaceuticals, natural products, and materials.
Synthesis Methods
The synthesis of Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid involves the reaction of tert-butyl chloroformate with 6-methylmorpholine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the resulting product is purified by column chromatography. This method has been reported to yield high purity products with good yields.
Scientific Research Applications
Tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylatemorpholine-2-carboxylic acid has been widely used in the field of organic chemistry as a reagent for various transformations. It has been used in the synthesis of various natural products, such as the synthesis of the antitumor agent (-)-rhazinilam. It has also been used in the synthesis of various pharmaceuticals, such as the synthesis of the anticancer drug paclitaxel.
properties
IUPAC Name |
tert-butyl (2S,6R)-6-methylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11-6-8(13-7)9(12)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQVEROXLWRXEU-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine](/img/structure/B2607572.png)
![3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2607574.png)



![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2607582.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2607583.png)
![Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2607584.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2607588.png)


![Cyclopentyl-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2607592.png)